Cas no 2228711-20-2 (1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol)

1-(2,3-Dihydro-1H-inden-2-yl)ethane-1,2-diol is a diol derivative featuring a fused indane core, offering a unique structural motif for synthetic and pharmaceutical applications. Its rigid bicyclic framework enhances stereochemical control in asymmetric synthesis, while the vicinal diol functionality provides versatile reactivity for further derivatization, such as protection, oxidation, or cross-coupling. The compound’s stability and well-defined geometry make it a valuable intermediate in the development of chiral ligands, bioactive molecules, and complex organic architectures. Its balanced lipophilicity and polarity also contribute to favorable solubility profiles in both organic and aqueous media, facilitating its use in diverse chemical processes.
1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol structure
2228711-20-2 structure
Product Name:1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol
CAS No:2228711-20-2
MF:C11H14O2
MW:178.227663516998
CID:5967179
PubChem ID:72598585
Update Time:2025-11-06

1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol
    • EN300-1738791
    • 2228711-20-2
    • Inchi: 1S/C11H14O2/c12-7-11(13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10-13H,5-7H2
    • InChI Key: KTIGKJJXRLQBIN-UHFFFAOYSA-N
    • SMILES: OC(CO)C1CC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 40.5Ų

1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol Pricemore >>

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Additional information on 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol

Professional Introduction to Compound with CAS No. 2228711-20-2 and Product Name: 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol

The compound identified by the CAS number 2228711-20-2 and the product name 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The structural motif of 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol incorporates a dihydronaphthalene scaffold, which is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in a highly specific manner.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds that exhibit promising biological activities. The dihydroindene core of this compound is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Studies have demonstrated that derivatives of dihydronaphthalenes can exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and even anticancer properties. The presence of the ethane-1,2-diol moiety further enhances the compound's potential by introducing hydroxyl groups that can participate in hydrogen bonding interactions with biological targets.

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol involves a series of well-established organic reactions that highlight the synthetic prowess required to construct such complex molecules. The dihydronaphthalene ring system is typically synthesized through cyclization reactions, often employing palladium-catalyzed cross-coupling techniques to ensure high yields and purity. The subsequent functionalization of the ethane backbone with hydroxyl groups requires careful consideration of reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes for these types of compounds.

One of the most compelling aspects of 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol is its potential as a lead compound for drug development. The structural features of this molecule make it an attractive candidate for further derivatization to enhance its pharmacological properties. Researchers have been exploring various strategies to modify the hydroxyl groups and the aromatic ring system to optimize binding affinity and selectivity. For instance, introducing halogen atoms or other functional groups can alter the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Recent studies have also highlighted the importance of computational methods in the design and optimization of such compounds. Molecular modeling techniques have been employed to predict the binding modes of 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol with target proteins. These simulations have provided valuable insights into how structural modifications can improve drug-like properties such as solubility, metabolic stability, and oral bioavailability. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and increase the likelihood of success in developing novel therapeutics.

The pharmaceutical industry has shown particular interest in exploring derivatives of dihydronaphthalenes due to their broad spectrum of potential applications. For example, some studies suggest that these compounds may have utility in treating neurological disorders by modulating neurotransmitter receptors. Additionally, their anti-inflammatory properties make them promising candidates for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis. The hydroxyl groups in 1-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diol are particularly important for these interactions, as they can form hydrogen bonds with polar residues in target proteins.

In conclusion, 2228711-20-2 and 1-(2,3-dihydro-1H-inden-2-ylolethane - 12 - diol) represent a significant contribution to the field of chemical biology and pharmaceutical research. Their unique structural features and potential biological activities make them valuable tools for further scientific exploration. As research continues to uncover new applications for these compounds, 222871 - 20 - 22 will undoubtedly play a crucial role in shaping the future of drug discovery and therapeutic development.

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